

(2-Phenyloxazol-4-yl)methanamine IUPAC name

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Compound of Interest

Compound Name: (2-Phenyloxazol-4-yl)methanamine

Cat. No.: B1370681

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An In-Depth Technical Guide to the Systematic Nomenclature of **(2-Phenyloxazol-4-yl)methanamine**

Executive Summary

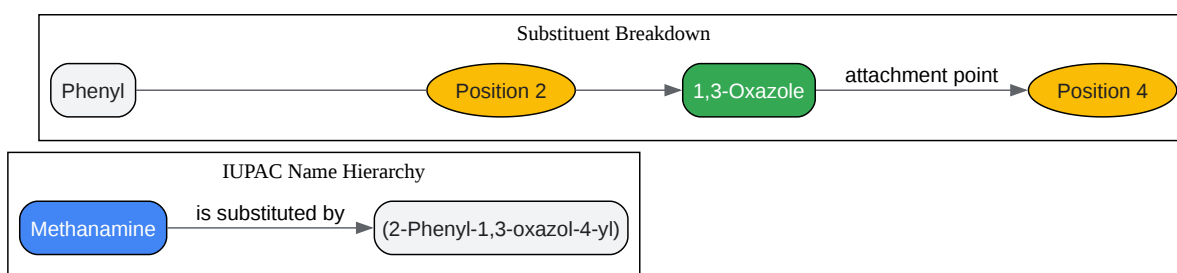
The precise and unambiguous naming of chemical entities is fundamental to scientific communication, patent law, and regulatory compliance. This guide provides a comprehensive elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as **(2-Phenyloxazol-4-yl)methanamine**. We will deconstruct its molecular architecture, apply the foundational principles of heterocyclic nomenclature, and verify the resulting systematic name against authoritative chemical databases. Furthermore, this document will contextualize the compound's structural class within medicinal chemistry and provide an illustrative synthetic protocol, reflecting the practical needs of researchers in drug development.

Part 1: Structural Deconstruction and Foundational Nomenclature

The name **(2-Phenyloxazol-4-yl)methanamine**, while descriptive, is a common name that can be further refined into a preferred IUPAC name by systematically applying established rules. The structure is composed of three primary components: a central oxazole ring, a phenyl substituent, and a methanamine functional group.

- **Principal Functional Group:** The amine (-NH₂) group is the highest priority functional group in this molecule. It is attached to a methyl (-CH₂-) group, together forming a methanamine core.
- **Parent Heterocycle:** The methanamine is attached to an oxazole ring. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.
- **Substituent:** A phenyl group is attached to the oxazole ring.

The logical hierarchy for naming this compound, therefore, begins with the principal functional group and treats the complex heterocyclic portion as its substituent.



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Caption: Logical breakdown of the molecular structure for IUPAC naming.

Core Principles of Heterocyclic Nomenclature

The systematic naming of heterocycles is governed by the Hantzsch-Widman system, which was codified by IUPAC.^{[1][2]} Key principles applicable to oxazole include:

- **Heteroatom Priority:** When multiple, different heteroatoms are present, they are prioritized in the order: O > S > N.^[2]

- **Numbering:** Numbering of the ring begins at the highest-priority heteroatom (Oxygen in this case) and proceeds in a direction that gives the lowest possible locants (numbers) to the other heteroatoms.[3] For oxazole, this results in Oxygen being position 1 and Nitrogen being position 3.

Part 2: Systematic Name Derivation and Verification

Following a logical, step-by-step process rooted in IUPAC principles ensures the generation of an unambiguous and correct name.

Step-by-Step Name Construction

- **Identify the Principal Functional Group and Parent Hydride:** The amine group (-NH₂) is the principal group. As it is attached to a single carbon, the parent hydride is methane, and the functional parent is methanamine.
- **Identify and Name the Substituent:** The entire heterocyclic moiety attached to the methanamine is treated as a single substituent.
 - The parent heterocycle is 1,3-oxazole. The locants "1,3-" are often omitted as this is the standard and only possible arrangement for oxazole, but their inclusion adds maximum clarity.
 - A phenyl group is located at position 2 of the ring, hence 2-phenyl.
 - The ring attaches to the parent methanamine at position 4. This is denoted by the suffix -4-yl.
- **Assemble the Full IUPAC Name:** The substituent name is placed in parentheses before the parent name.

(2-Phenyl-1,3-oxazol-4-yl)methanamine

This name is the preferred IUPAC name (PIN). An alternative, 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine, is also acceptable and is found in some databases like PubChem.[4] The "1-" locant is technically redundant as methanamine only has one carbon, but it is not incorrect.

Data Verification

Quantitative and identifying data for this compound have been consolidated from authoritative chemical databases and suppliers.

Identifier	Value	Source
Preferred IUPAC Name	(2-Phenyl-1,3-oxazol-4-yl)methanamine	IUPAC Rules
Systematic Name	1-(2-Phenyl-1,3-oxazol-4-yl)methanamine	PubChem[4]
CAS Number	408352-90-9	BLDpharm[5]
Molecular Formula	C10H10N2O	PubChem[4]
SMILES	<chem>C1=CC=C(C=C1)C2=NC(=CO2)CN</chem>	PubChem
PubChem CID	26249073	PubChem[4]

Part 3: Significance in Medicinal Chemistry and Synthesis

The 2-phenyloxazole scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry. Molecules incorporating this motif have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] The specific arrangement of hydrogen bond donors and acceptors, coupled with the rigid, aromatic nature of the core, allows for effective interaction with biological targets.

Illustrative Synthetic Protocol: Robinson-Gabriel Synthesis

The synthesis of **(2-Phenyloxazol-4-yl)methanamine** can be achieved through various routes. A common strategy involves the formation of the oxazole ring, followed by modification of a side chain. The Robinson-Gabriel synthesis of the oxazole core is a classic method.



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Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

- Oxazole Ring Formation:
 - To a stirred solution of an appropriate 2-acylamino ketone (e.g., derived from an amino acid ester), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.
 - Heat the reaction mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.
 - Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ solution).
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substituted oxazole ester.
- Side Chain Functionalization to Amine:
 - Reduction to Alcohol: Dissolve the oxazole ester from the previous step in an anhydrous solvent like THF and cool to 0 °C. Add a reducing agent (e.g., LiAlH₄) portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench carefully and work up to isolate the corresponding alcohol.
 - Conversion to Amine: The resulting alcohol can be converted to the amine via several methods, such as conversion to a leaving group (e.g., mesylate) followed by displacement with azide and subsequent reduction, or via a Mitsunobu reaction with an azide source

followed by reduction. A common final step is the hydrogenation of the azide using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

- Purification:
 - The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure **(2-Phenyloxazol-4-yl)methanamine**.

Disclaimer: This is a generalized protocol. All laboratory work should be performed with appropriate safety precautions and after consulting detailed literature procedures.

Conclusion

The systematic name for the molecule in question is (2-Phenyl-1,3-oxazol-4-yl)methanamine. This name is derived directly from foundational IUPAC rules that prioritize the principal functional group and logically number the parent heterocyclic system. Understanding this nomenclature is not just an academic exercise; it is essential for accurate database searching, clear communication of research findings, and the protection of intellectual property. The prevalence of the 2-phenyloxazole core in biologically active compounds underscores the importance of this chemical class and ensures that its derivatives will remain a subject of intense study in the fields of chemistry and drug discovery.

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